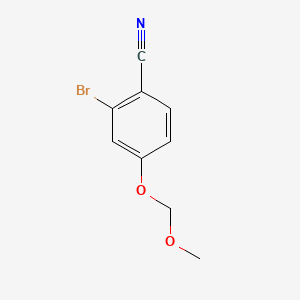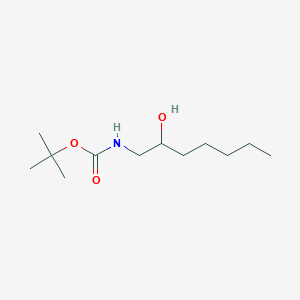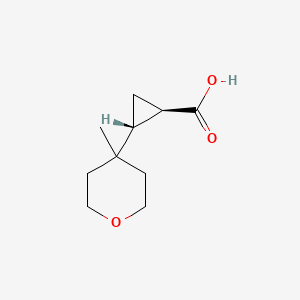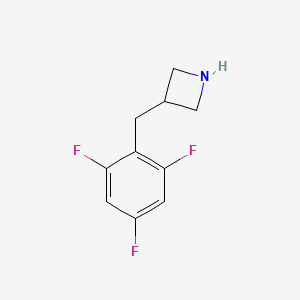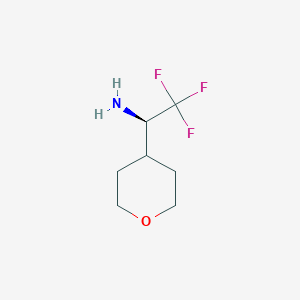
5-Isocyanato-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanato-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives It is characterized by the presence of an isocyanate group (-N=C=O) attached to the isoindole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phosgene or other isocyanate-generating reagents. One common method is the reaction of 5-amino-1H-isoindole-1,3(2H)-dione with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the yield and purity of the final product. Additionally, safety measures are implemented to handle the toxic and reactive nature of phosgene and other isocyanate precursors.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanato-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea, carbamate, and other derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form cyclic adducts.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild to moderate conditions, typically at room temperature or slightly elevated temperatures.
Cycloaddition: Dienes and other unsaturated compounds can react with this compound in the presence of catalysts or under thermal conditions.
Substitution: Electrophilic reagents such as halogens and nucleophiles like Grignard reagents can be used to modify the isoindole ring.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Cyclic Adducts: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
5-Isocyanato-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty materials, coatings, and adhesives due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 5-Isocyanato-1H-isoindole-1,3(2H)-dione is primarily based on the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the modification of their structure and function. The compound can also participate in cycloaddition and substitution reactions, further expanding its range of interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-isoindole-1,3(2H)-dione: A precursor in the synthesis of 5-Isocyanato-1H-isoindole-1,3(2H)-dione.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different functional groups.
5-Methyl-1H-isoindole-1,3(2H)-dione: A methyl-substituted isoindole compound.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry, distinguishing it from other isoindole derivatives that lack this functional group.
Propriétés
Formule moléculaire |
C9H4N2O3 |
|---|---|
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
5-isocyanatoisoindole-1,3-dione |
InChI |
InChI=1S/C9H4N2O3/c12-4-10-5-1-2-6-7(3-5)9(14)11-8(6)13/h1-3H,(H,11,13,14) |
Clé InChI |
NLPSSZIRXZFHHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N=C=O)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)




